2-Fluorothioacetamide
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Overview
Description
2-Fluorothioacetamide is an organic compound with the molecular formula C₂H₄FNS It is a derivative of thioacetamide, where one of the hydrogen atoms is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorothioacetamide can be synthesized through several methods. One common approach involves the reaction of thioacetamide with a fluorinating agent. For example, the reaction of thioacetamide with sulfur tetrafluoride (SF₄) can yield this compound. Another method involves the use of Lawesson’s reagent in the presence of N,N,N,N,N,N-hexamethylphosphoric triamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorothioacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioacetamide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioacetamide and other reduced derivatives.
Substitution: Various substituted thioacetamides depending on the nucleophile used.
Scientific Research Applications
2-Fluorothioacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluorothioacetamide exerts its effects involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Thioacetamide: The parent compound without the fluorine atom.
2-Chlorothioacetamide: A similar compound where the fluorine atom is replaced by chlorine.
2-Bromothioacetamide: A similar compound where the fluorine atom is replaced by bromine.
Uniqueness: 2-Fluorothioacetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it different from its halogenated analogs.
Properties
IUPAC Name |
2-fluoroethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FNS/c3-1-2(4)5/h1H2,(H2,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBURFVUAFMQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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